4-Cyano-3-Methylisoquinolin

Übersicht

Beschreibung

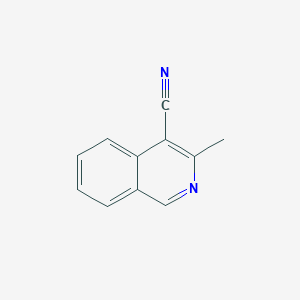

4-Cyano-3-methylisoquinoline is an organic compound with the molecular formula C₁₁H₈N₂. It is a derivative of isoquinoline, characterized by the presence of a cyano group at the fourth position and a methyl group at the third position.

Wissenschaftliche Forschungsanwendungen

4-Cyano-3-methylisoquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Acts as an inhibitor of protein kinase A, making it useful in studying cellular signaling pathways.

Medicine: Demonstrates antimalarial activity by inhibiting the sodium efflux pump PfATP4 in Plasmodium falciparum. It is also being explored for its potential in treating other parasitic infections.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

- Primary Target : 4-Cyano-3-methylisoquinoline inhibits the sodium efflux pump PfATP4 in the human malaria parasite Plasmodium falciparum .

- Resulting Changes : Accumulation of Na+ inside the intracellular parasites causes swelling and lysis of infected erythrocytes. This is attributed to the new permeability pathways induced by the parasite in the erythrocyte membrane .

- Downstream Effects : Lysis of infected erythrocytes due to Na+ accumulation affects parasite viability .

- ADME Properties : 4-Cyano-3-methylisoquinoline is cell-permeable, reversible, and specific. Its IC50 for PKA inhibition is in the micromolar range .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

4-Cyano-3-methylisoquinoline plays a significant role in biochemical reactions. It is known to interact with protein kinase A, a key enzyme involved in numerous cellular processes . The interaction between 4-Cyano-3-methylisoquinoline and protein kinase A is competitive with respect to ATP . This compound shows only weak inhibitory activities against other enzymes such as Ca2±dependent protein kinase (CDPK), MLCK, PKC, and cyclic nucleotide-binding phosphatase .

Cellular Effects

4-Cyano-3-methylisoquinoline has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting protein kinase A, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria, in in vitro studies .

Molecular Mechanism

The molecular mechanism of 4-Cyano-3-methylisoquinoline involves its binding interactions with biomolecules and its influence on gene expression. It acts as a competitive inhibitor of protein kinase A, binding to the active site of the enzyme and preventing ATP from binding . This inhibition can lead to changes in gene expression and cellular processes.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, 4-Cyano-3-methylisoquinoline continues to exert its inhibitory effects on protein kinase A

Metabolic Pathways

Given its inhibitory effect on protein kinase A, it may influence pathways regulated by this enzyme .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-methylisoquinoline typically involves the cyclization of ortho-substituted benzaldehydes with nitriles. One common method includes the palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization . Another approach involves the use of ortho-bromoaryl ketones, terminal alkynes, and acetonitrile in the presence of a copper (I) catalyst to produce isoquinolines via a three-component cyclization reaction .

Industrial Production Methods: Industrial production of 4-Cyano-3-methylisoquinoline may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyano-3-methylisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted isoquinolines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Aminoisoquinolines.

Substitution: Various substituted isoquinolines depending on the reagent used

Vergleich Mit ähnlichen Verbindungen

- 4-Cyano-3-fluoroisoquinoline

- 4-Cyano-3-isopropoxyisoquinoline

- 4-Cyano-3-methylbenzoic acid

Comparison: 4-Cyano-3-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. For instance, while 4-Cyano-3-fluoroisoquinoline may exhibit similar inhibitory effects on protein kinase A, the presence of a fluorine atom can alter its pharmacokinetic properties. Similarly, 4-Cyano-3-isopropoxyisoquinoline may have different solubility and reactivity profiles due to the isopropoxy group .

Biologische Aktivität

4-Cyano-3-methylisoquinoline (CMIQ) is a compound that has gained attention for its biological activity, particularly as an inhibitor of the malaria parasite Plasmodium falciparum. This article explores the compound's mechanisms of action, its efficacy against malaria, and relevant research findings.

The primary mechanism through which CMIQ exerts its biological effects is by inhibiting the sodium efflux pump PfATP4 in P. falciparum. This inhibition disrupts the sodium ion balance within the parasite, leading to cell swelling and eventual lysis of infected erythrocytes. Specifically, studies have shown that CMIQ compounds, such as MB14, inhibit Na-dependent ATPase activity in parasite membranes, indicating a direct targeting of PfATP4 .

Efficacy Against Plasmodium falciparum

Research has demonstrated that CMIQ derivatives possess significant antimalarial properties. The lead compound MB14 has shown effective inhibition of P. falciparum growth with a 50% effective concentration (EC) around 1 µM in 72-hour growth assays . Moreover, MB14 was found to have an inhibitory concentration (IC) below 10 µM for invasion assays, although it did not block merozoite egress .

Resistance Mechanisms

The emergence of resistance to antimalarial agents is a significant concern. In studies involving MB14, resistant strains of P. falciparum were identified that carried mutations in the PfATP4 gene, specifically the S374R mutation. This mutation confers resistance by altering the target site for CMIQ derivatives while not affecting susceptibility to other classes of antimalarials .

Comparative Efficacy

The following table summarizes key findings regarding the biological activity and efficacy of CMIQ derivatives compared to other antimalarial compounds:

| Compound | Target | EC (µM) | IC (µM) | Resistance Mutation |

|---|---|---|---|---|

| 4-Cyano-3-methylisoquinoline (MB14) | PfATP4 | ~1 | <10 | S374R |

| Cipargamin | PfATP4 | 0.4 - 1.1 | 1.5 - 24.3 | G358S |

| H89 | Human PKA | N/A | N/A | N/A |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that MB14 inhibited PfATP4-associated ATPase activity with an IC value of approximately 52 nM . This highlights the compound's potency in disrupting essential parasitic functions.

- Resistance Development : In vitro evolution experiments showed that P. falciparum could develop resistance to MB14 through specific mutations in PfATP4, emphasizing the need for continuous monitoring and development of new compounds .

- Pharmacokinetics : Further investigations into the pharmacokinetic properties of CMIQ derivatives have indicated potential for optimization to enhance solubility and metabolic stability, which are crucial for effective therapeutic use .

Eigenschaften

IUPAC Name |

3-methylisoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-11(6-12)10-5-3-2-4-9(10)7-13-8/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWLGBJCLZDZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274328 | |

| Record name | 4-cyano-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161468-32-2 | |

| Record name | 3-Methyl-4-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161468-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-cyano-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-cyano-3-methylisoquinoline interact with its target and what are the downstream effects?

A1: 4-cyano-3-methylisoquinoline is a known inhibitor of protein kinase A (PKA) [, , , , ]. It acts by competitively binding to the catalytic subunit of PKA, preventing the phosphorylation of downstream target proteins [, , , ]. This inhibition of PKA activity can have various downstream effects depending on the cellular context.

Q2: What is the structural characterization of 4-cyano-3-methylisoquinoline?

A2:

Q3: Can you describe the Structure-Activity Relationship (SAR) of 4-cyano-3-methylisoquinoline?

A3: While specific SAR data for 4-cyano-3-methylisoquinoline is limited in the provided abstracts, one study investigating phenolphthalein derivatives as calcium channel blockers provides some insights relevant to structural modifications and their impact on activity [].

Q4: What are the in vitro and in vivo efficacy findings for 4-cyano-3-methylisoquinoline?

A4: In vitro studies have demonstrated that 4-cyano-3-methylisoquinoline effectively inhibits PKA activity [, , , ]. For instance, it reversed the inhibitory effect of cAMP on c-mos mRNA polyadenylation in rat oocytes [] and enhanced norepinephrine-induced ERK1/2 phosphorylation in CHO-K1 cells [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.